5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester

Cross-coupling Oxidative addition Building block reactivity

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester (MW 331.11 g/mol, C10H10IN3O2) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold class. It features two orthogonal derivatization handles: a 5-iodo substituent that serves as a superior leaving group for palladium-catalyzed cross-coupling reactions, and an N7-acetic acid ethyl ester that can be hydrolyzed to the free carboxylic acid for amidation or further conjugation.

Molecular Formula C10H10IN3O2
Molecular Weight 331.11 g/mol
Cat. No. B15344988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester
Molecular FormulaC10H10IN3O2
Molecular Weight331.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=C(C2=CN=CN=C21)I
InChIInChI=1S/C10H10IN3O2/c1-2-16-9(15)5-14-4-8(11)7-3-12-6-13-10(7)14/h3-4,6H,2,5H2,1H3
InChIKeyQEEDSXUCIBILIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester: A Dual-Functional Building Block for Kinase-Targeted Discovery


5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester (MW 331.11 g/mol, C10H10IN3O2) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold class . It features two orthogonal derivatization handles: a 5-iodo substituent that serves as a superior leaving group for palladium-catalyzed cross-coupling reactions, and an N7-acetic acid ethyl ester that can be hydrolyzed to the free carboxylic acid for amidation or further conjugation [1]. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, with demonstrated activity against HPK1 (IC50 3.5 nM for lead compound 31), LRRK2, JAK family kinases, and receptor tyrosine kinases including EGFR and HER2 [2][3]. This compound is primarily procured as a late-stage functionalizable intermediate for constructing C5-arylated or C5-alkynylated pyrrolo[2,3-d]pyrimidine libraries with an installable carboxylic acid tether at N7.

Why 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester Cannot Be Replaced by Generic 5-Halo-pyrrolo[2,3-d]pyrimidine Analogs


Substituting this compound with a 5-bromo, 5-chloro, or N7-unsubstituted 5-iodo analog introduces a quantifiable reactivity penalty at the cross-coupling step. The C(sp2)–I bond dissociation energy is 61.9 kcal/mol, versus 79.6 kcal/mol for C(sp2)–Br and 94 kcal/mol for C(sp2)–Cl . This ~18 kcal/mol difference in BDE translates into a substantially lower activation barrier for oxidative addition with Pd(0) catalysts, enabling Suzuki, Sonogashira, and Negishi couplings to proceed at lower temperatures, with reduced catalyst loading, and with shorter reaction times relative to the bromo or chloro congeners [1]. Furthermore, the N7-acetic acid ethyl ester is not merely a protecting group; its hydrolysis yields a carboxylic acid that can be directly engaged in amide bond formation—a capability absent in 5-iodo-7H-pyrrolo[2,3-d]pyrimidine, which bears only a free N–H at the 7-position and requires a separate N-alkylation step to install a comparable tether [2]. The combination of the C5-iodo leaving group with the N7-ester handle in a single intermediate eliminates two synthetic steps compared to sequential functionalization strategies starting from unsubstituted 7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Differentiation Evidence for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester vs. Closest Analogs


C–I vs. C–Br Bond Dissociation Energy Defines a ~18 kcal/mol Reactivity Advantage in Pd-Catalyzed Cross-Coupling

The rate-determining step in Pd(0)-catalyzed Suzuki, Sonogashira, and Negishi couplings is oxidative addition of the aryl halide to the Pd center. The C(sp2)–I bond dissociation energy is 61.9 kcal/mol, compared with 79.6 kcal/mol for C(sp2)–Br and 94 kcal/mol for C(sp2)–Cl . This 17.7 kcal/mol BDE reduction relative to the bromo analog means the 5-iodo compound undergoes oxidative addition with a substantially lower activation energy. Experimentally, 5-iodopyrrolo[2,3-d]pyrimidine derivatives have been demonstrated to undergo selective Suzuki coupling at the C5 position with arylboronic acids using standard Pd catalysts, while the corresponding 5-bromo derivatives require more forcing conditions or specialized ligand systems [1]. Additionally, C–I bond scission rates on catalytic metal surfaces follow the order C–I > C–Br > C–Cl, with activation energies for C–X cleavage approximately 15% of the gas-phase bond energies [2].

Cross-coupling Oxidative addition Building block reactivity

Selective C5 Suzuki Coupling of 5-Iodo-pyrrolo[2,3-d]pyrimidines Enables Orthogonal C4/C5 Diarylation Unachievable with Bromo Analogs

Krömer et al. (2014) demonstrated that starting from 7-benzyl-protected 4-(phenylsulfanyl)-5-iodopyrrolo[2,3-d]pyrimidine, Pd-catalyzed Suzuki coupling with arylboronic acids proceeded with exclusive chemoselectivity at the C5–I position, leaving the C4–SPh group intact [1]. This enabled a subsequent orthogonal Liebeskind–Srogl coupling at C4 to generate a library of 4,5-diarylpyrrolo[2,3-d]pyrimidines. The key to this chemoselectivity is the reactivity differential between the C5–I bond and the C4–SPh bond. A C5–Br analog would exhibit a smaller reactivity gap relative to C4–SPh, increasing the risk of competitive coupling at both positions. The 5-iodo intermediate achieved high yields of the desired mono-coupled products with full regiochemical fidelity. In contrast, the NTNU master's thesis by Klečka (2023) reported that amination of 5-iodo derivatives under both acid- and base-catalyzed conditions resulted in predominant hydrodehalogenation rather than desired substitution, indicating that the 5-iodo group's reactivity profile is highly condition-dependent and not simply interchangeable with other halogens [2].

Chemoselective cross-coupling Orthogonal functionalization Diarylpyrrolopyrimidine synthesis

N7-Acetic Acid Ethyl Ester Provides a Pre-Installed Carboxylic Acid Tether That Eliminates a Separate N-Alkylation Step vs. Parent 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

The parent compound 5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 175791-53-4) bears a free N7–H that requires a separate alkylation step to install substituents at this position . In the Eli Lilly patent family covering 5-substituted pyrrolo[2,3-d]pyrimidine antifolate intermediates, N7-alkylation with ethyl bromoacetate or related electrophiles is described as a distinct synthetic step requiring strong base (e.g., NaH or K2CO3) and controlled conditions to avoid competing N1-alkylation [1]. 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester arrives with this tether pre-installed. The ethyl ester can be hydrolyzed under mild conditions (LiOH, THF/H2O, RT, 2–4 h) to yield the free carboxylic acid, which is directly competent for HBTU- or EDCI-mediated amide coupling with primary or secondary amines. This saves one synthetic step and avoids the regioselectivity challenges inherent in N-alkylation of the parent heterocycle. The ester also serves as a latent polar handle that can be unmasked late in a synthetic sequence to improve aqueous solubility or enable bioconjugation.

Synthetic efficiency N7-functionalization Carboxylic acid handle

5-Iodo versus 5-Bromo Pyrrolo[2,3-d]pyrimidine Nucleoside Analogs: Comparable Picomolar Adenosine Kinase Inhibition but Iodo Derivatives Show Superior In Vivo Anticonvulsant Efficacy

Ugarkar et al. (2000) reported a systematic SAR study of 5-substituted pyrrolo[2,3-d]pyrimidine (tubercidin) nucleoside analogs as adenosine kinase inhibitors [1]. 5-Iodotubercidin exhibited an IC50 of 0.026 µM against isolated human adenosine kinase. The 5'-amino-5'-deoxy analogues of both 5-iodo- and 5-bromotubercidins were the most potent AKIs reported at the time, with IC50 values below 0.001 µM for both halogen derivatives. However, in the rat maximal electroshock (MES) seizure model, the 5-iodo analog 5'-amino-5'-deoxy-5-iodotubercidin (compound 1c) demonstrated superior in vivo efficacy (ED50 ≤ 2.0 mg/kg, ip) compared to the corresponding 5-bromo derivative [2]. Follow-up work by Ugarkar et al. (2000, J. Med. Chem. 43, 2894) on diaryltubercidin analogues further established that the 5-iodo substituent could be replaced by aryl groups via Suzuki coupling to retain or improve potency while reducing side effects—a synthetic transformation enabled specifically by the iodo leaving group . This demonstrates that while 5-bromo and 5-iodo derivatives can achieve comparable enzymatic potency, the iodo analog offers a unique advantage as a synthetic entry point for C5 diversification via cross-coupling.

Adenosine kinase inhibition 5-Iodotubercidin Structure-activity relationship

7H-Pyrrolo[2,3-d]pyrimidine Scaffold Validated as a Potent HPK1 Kinase Inhibitor Core with Nanomolar Potency (IC50 = 3.5 nM for Lead Compound 31)

Wu et al. (2023) reported the design and synthesis of a series of HPK1 inhibitors built on the 7H-pyrrolo[2,3-d]pyrimidine scaffold [1]. The lead compound 31 demonstrated potent inhibitory activity against HPK1 with an IC50 of 3.5 nM and favorable selectivity across a kinase panel. It also inhibited SLP76 phosphorylation (a cellular target engagement biomarker) and enhanced IL-2 secretion in Jurkat T cells. Notably, the structurally distinct 7H-pyrrolo[2,3-d]pyrimidine scaffold differentiates these inhibitors from other HPK1 chemotypes under development. Separately, 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as RIPK1 inhibitors with implications in tumor metastasis models [2], and pyrrolo[2,3-d]pyrimidine-based PfCDPK4 inhibitors have shown IC50 values of 0.210–0.530 µM against the malaria parasite calcium-dependent protein kinase . This breadth of kinase targets validates the scaffold's versatility, but the specific substitution pattern of the target compound—5-iodo plus N7-acetic acid ethyl ester—is optimized for C5 diversification chemistry rather than for direct biological testing as a final compound.

HPK1 kinase inhibition Cancer immunotherapy Kinase inhibitor scaffold validation

Iodine as an Intrinsic Anomalous Scatterer Enables Experimental Phasing in X-ray Crystallography Without Additional Heavy-Atom Derivatization

Iodine atoms provide strong anomalous scattering signals at Cu Kα (λ = 1.5418 Å) and longer wavelengths, making iodine-containing ligands valuable for experimental phasing in protein–ligand co-crystal structure determination [1]. The anomalous scattering factor f'' for iodine at Cu Kα is approximately 6.9 electrons, compared with ~1.3 electrons for bromine and negligible signal for chlorine [2]. Fast iodide-SAD phasing has been established as a general method for de novo membrane protein structure determination using iodide soaking [3]. For covalent or high-affinity ligands containing a 5-iodo-pyrrolo[2,3-d]pyrimidine core, the iodine atom can serve as an intrinsic anomalous scatterer, eliminating the need for selenomethionine labeling or exogenous heavy-atom soaking. This is a decisive advantage for structural biology groups that need to determine co-crystal structures of their inhibitor candidates. The corresponding 5-bromo analog provides a significantly weaker anomalous signal, and the 5-chloro analog provides essentially no useful phasing signal.

X-ray crystallography SAD phasing Anomalous scattering

Optimal Procurement and Application Scenarios for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester


Parallel Library Synthesis of C5-Aryl Pyrrolo[2,3-d]pyrimidines with a Carboxylic Acid Tether for Kinase Screening

Medicinal chemistry teams synthesizing 50–200 compound libraries for kinase screening should prioritize this building block over the parent 5-iodo-7H-pyrrolo[2,3-d]pyrimidine or 5-bromo analogs. The C5–I bond's lower BDE (61.9 kcal/mol) enables high-yielding Suzuki couplings with diverse arylboronic acids under mild conditions (Pd(PPh3)4, K2CO3, 80 °C), while the pre-installed N7-ethyl ester can be hydrolyzed post-coupling to the carboxylic acid for amide diversification [1][2]. This two-directional diversification strategy—C5 arylation followed by N7 amidation—generates a matrix library from a single starting material. Using the 5-bromo analog would require higher catalyst loading, longer reaction times, or specialized ligands to achieve comparable coupling yields .

Fragment-Based Drug Discovery Requiring Experimental Co-Crystal Structures via Iodine SAD Phasing

Structural biology groups engaged in fragment-based drug discovery can use 5-iodo-pyrrolo[2,3-d]pyrimidine-containing fragments as intrinsic phasing tools. The iodine anomalous scattering signal (f'' ≈ 6.9 e⁻ at Cu Kα) is sufficient for SAD phasing of protein–ligand co-crystals without selenomethionine labeling or heavy-atom soaking [3]. The N7-acetic acid ethyl ester provides a vector for fragment growing that points toward solvent-accessible regions in many kinase ATP-binding sites, as demonstrated by the LRRK2-CHK1 surrogate co-crystal structures reported by Williamson et al. (2021) [4]. This dual function—phasing handle and growth vector—is not available from the corresponding 5-bromo or 5-chloro analogs, whose anomalous signals are 5–10× weaker.

Process Chemistry Scale-Up of Antifolate Intermediates Using Established Eli Lilly Patent Routes

For process chemistry groups scaling the synthesis of pyrrolo[2,3-d]pyrimidine-based antifolates, the Eli Lilly patent family (Barnett & Wilson, U.S. Patents 5,662,339; 5,892,034; 6,262,262) provides validated synthetic routes that use 5-iodo intermediates for the preparation of antineoplastic agents [2][5]. The 5-iodo substituent is a key intermediate in the synthesis of pemetrexed-related antifolates, where it is subsequently displaced to introduce the desired C5 substituent. Procuring the pre-iodinated N7-ester building block avoids the handling of iodine or N-iodosuccinimide in-house and bypasses the regioselectivity challenges of late-stage N7-alkylation, which has been documented to produce N1-alkylated byproducts requiring chromatographic separation [5].

Development of Covalent Kinase Probes Exploiting the Carboxylic Acid as a Linker Attachment Point

Chemical biology groups developing covalent kinase probes or PROTACs can leverage the N7-acetic acid moiety as a linker attachment point. After C5 cross-coupling to install the kinase-recognition element, the ethyl ester is hydrolyzed to the free acid, which can be coupled to PEG-diamine or alkyne-amine linkers using standard amide coupling conditions (EDCI/HOBt or HATU) [2]. The resulting conjugate retains the pyrrolo[2,3-d]pyrimidine core's kinase-binding pharmacophore while projecting the linker from the N7 position—a geometry that has been validated in co-crystal structures of 7-substituted pyrrolo[2,3-d]pyrimidine inhibitors bound to CHK1 and LRRK2 surrogates [4]. The alternative approach of N-alkylating the parent 5-iodo-7H-pyrrolo[2,3-d]pyrimidine with a linker-containing alkyl halide introduces an additional synthetic step and the risk of bis-alkylation.

Quote Request

Request a Quote for 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.